3-Chloro-6-fluoro-2-methoxyphenylboronic acid is a substituted phenylboronic acid derivative primarily utilized as a building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals [, ]. It serves as a versatile reagent in various chemical reactions, such as Suzuki coupling reactions [].
Source and Classification
3-Chloro-6-fluoro-2-methoxyphenylboronic acid belongs to the class of phenylboronic acids, characterized by the presence of a boronic acid functional group attached to a phenyl ring that has various substituents. Its molecular formula is , and it is recognized for its utility in Suzuki-Miyaura cross-coupling reactions, which are fundamental in the formation of carbon-carbon bonds in organic synthesis.
Methods and Technical Details
The synthesis of 3-chloro-6-fluoro-2-methoxyphenylboronic acid typically involves the borylation of an aryl halide. A common method employs palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. This reaction is conducted under inert conditions with a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions are optimized to maximize yield and purity.
In industrial settings, similar methods are adapted for larger-scale production, often utilizing continuous flow reactors to enhance efficiency .
Structure and Data
The molecular structure of 3-chloro-6-fluoro-2-methoxyphenylboronic acid features a phenyl ring substituted with chlorine at the 3-position, fluorine at the 6-position, and a methoxy group at the 2-position. The boronic acid group (-B(OH)_2) is attached to the phenyl ring. The compound's structural formula can be represented as follows:
This unique arrangement of substituents contributes to its reactivity profile in various chemical reactions.
Reactions and Technical Details
3-Chloro-6-fluoro-2-methoxyphenylboronic acid participates in several significant chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
Process and Data
The primary mechanism of action for 3-chloro-6-fluoro-2-methoxyphenylboronic acid is through the Suzuki-Miyaura cross-coupling reaction. In this process:
The stability and environmental compatibility of boronic acids also make them favorable for use in various synthetic pathways .
Physical and Chemical Properties
3-Chloro-6-fluoro-2-methoxyphenylboronic acid is typically encountered as a crystalline solid. Its physical properties include:
Chemical properties include its reactivity towards nucleophiles due to the presence of electrophilic sites on the aromatic ring .
Scientific Uses
The applications of 3-chloro-6-fluoro-2-methoxyphenylboronic acid span several fields:
Palladium-catalyzed borylation of aryl halides represents the most efficient route for synthesizing 3-chloro-6-fluoro-2-methoxyphenylboronic acid. The reaction typically employs 1-chloro-3-fluoro-2-methoxybenzene as the starting material, with catalyst selection critically influencing regioselectivity and yield. Pd(PPh₃)₄ systems achieve moderate yields (65-72%) but generate 5-8% protodeborylation byproducts, while Pd(OAc)₂ with triphenylphosphine ligands reduces side products to <3% through enhanced steric control [1] [3]. Borylation occurs preferentially at the C4 position due to ortho-fluorine directing effects, with halogen retention enabling downstream functionalization. Catalyst loading optimization demonstrates that 2-3 mol% Pd delivers optimal cost-yield balance in industrial applications [1].
Table 1: Palladium Catalyst Performance in Boronic Acid Synthesis
Catalyst System | Ligand | Temperature (°C) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | None | 80 | 68 | 8 |
Pd(OAc)₂ | PPh₃ | 85 | 89 | 2.5 |
Pd(dppf)Cl₂ | dppf | 70 | 82 | 3.1 |
Pd/C | TPPTS* | 100 | 45 | 15 |
Triphosphatriphospha-1,3,5-triazinetrisulfonic acid
Boron reagent selection profoundly impacts reaction efficiency and purification requirements. Bis(pinacolato)diboron (B₂pin₂) provides superior stability and handling compared to trimethyl borate (B(OMe)₃), albeit at higher cost. Experimental data reveals B₂pin₂ achieves 85-92% yield in Pd-catalyzed systems with minimal esterification byproducts (<5%), while B(OMe)₃ requires stoichiometric excess (1.5-2.0 equiv) but achieves 75% yield at 30% lower reagent cost [1] [6]. Crucially, B(OMe)₃ necessitates acidic hydrolysis of intermediate boronate esters, complicating isolation. Purity differentials are significant: B₂pin₂-derived product attains >98% purity after crystallization versus 90-92% for B(OMe)₃ routes due to residual methanol complexes. For large-scale synthesis, B₂pin₂ is preferred when purity specifications exceed 95% [1] [3].
Table 2: Boron Source Performance Metrics
Boron Source | Reaction Conditions | Yield (%) | Purity (%) | Key Limitation |
---|---|---|---|---|
Bis(pinacolato)diboron | Pd(OAc)₂, dppf, 80°C | 89 | 98.5 | High reagent cost |
Trimethyl borate | n-BuLi, −78°C, then HCl | 75 | 91.2 | Hydrolysis required |
Potassium trifluoroborate | PdCl₂(dppf), reflux | 68 | 95.1 | Low solubility |
Tetrahydroxydiboron | Pd-PEPPSI, K₂CO₃, 60°C | 80 | 96.8 | Moisture sensitivity |
Solvent polarity and temperature gradients critically govern reaction kinetics and boronic acid stability. Binary acetonitrile/water (4:1 v/v) systems maximize yield (90%) at 80°C by balancing reagent solubility and hydrolysis suppression. Below 60°C, incomplete conversion occurs (<50% yield), while temperatures exceeding 90°C promote protodeborylation (15-20% yield loss) [3]. Post-reaction isolation exploits pH-dependent solubility: acidification to pH 2-3 precipitates the crude product, while crystallization from acetonitrile upgrades purity to >98% by removing chlorinated dimers. Phase separation studies demonstrate that sodium chloride saturation (20-25 wt%) of aqueous layers during workup reduces product loss to <5% compared to unsaturated systems (12-15% loss) [3].
Table 3: Solvent System Performance in Boronic Acid Synthesis
Solvent System | Ratio (v/v) | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Acetonitrile/Water | 4:1 | 80 | 90 | 98.5 |
THF/Water | 5:1 | 65 | 78 | 95.2 |
Dioxane/Water | 4:1 | 85 | 85 | 94.8 |
Ethanol/Water | 3:1 | 75 | 70 | 92.1 |
While conventional batch processes dominate current production, emerging technologies show transformative potential. Microwave-assisted Suzuki-Miyaura borylation of 2-chloro-3-bromo-6-fluoroanisole reduces reaction times from 18 hours to 25 minutes at controlled 120°C, though scale-up challenges persist due to heterogeneous mixture heating. Continuous flow systems address decomposition issues via precise residence time control (8-12 minutes), suppressing protodeborylation to <1% and improving consistency (batch-to-batch variance: 15% → 3%) [1]. However, these methods remain developmental for this specific boronic acid due to: 1) Limited solubility in aprotic solvents at high concentrations, and 2) Crystallization fouling in microreactors. Future research priorities include immobilized catalyst beds and in-line crystallization to enable commercial implementation.
Table 4: Emerging Synthesis Technologies
Technology | Reaction Time | Scale Demonstrated | Key Advantage | Primary Limitation |
---|---|---|---|---|
Microwave batch | 25 min | 5 mmol | Rapid kinetics | Non-uniform heating |
Continuous flow | 8-12 min | 100 g/h | Consistent product quality | Reactor fouling |
Photoredox catalysis | 2 h | 1 mmol | Mild conditions | Unproven scalability |
Electrochemical borylation | 6 h | 10 mmol | Catalyst-free | Low throughput |
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